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Compound of Interest

Compound Name: Mitoxantrone

Cat. No.: B000413

Technical Support Center: Mitoxantrone
Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
development of resistance to Mitoxantrone in cancer cells.

Frequently Asked Questions (FAQSs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to
Mitoxantrone?

Al: Cancer cells primarily develop resistance to Mitoxantrone through several key
mechanisms:

 Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a
major cause of resistance. These proteins act as efflux pumps, actively removing
Mitoxantrone from the cell and reducing its intracellular concentration to sub-lethal levels.[1]
[2][3] The most frequently implicated transporter is ABCG2 (Breast Cancer Resistance
Protein, also known as BCRP or MXR).[1][4] Other transporters like P-glycoprotein (MDR1)
and MRP1 have also been associated with Mitoxantrone resistance.[5][6]
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 Alterations in Drug Target: Mitoxantrone's primary target is the nuclear enzyme
topoisomerase 11.[7][8] Resistance can arise from decreased expression of topoisomerase |
alpha or beta isoforms, or from mutations in the enzyme that reduce its binding affinity for the
drug.[9][10][11] This leads to a decrease in the formation of drug-stabilized DNA-
topoisomerase Il complexes and subsequent DNA double-strand breaks.

 Enhanced DNA Damage Repair: Increased capacity to repair Mitoxantrone-induced DNA
double-strand breaks can confer resistance. The non-homologous end joining (NHEJ)
pathway has been specifically implicated in repairing this type of damage and contributing to
intrinsic resistance.[12]

» Activation of Pro-Survival Signaling Pathways: Alterations in cellular signaling pathways can
promote cell survival in the presence of Mitoxantrone. For example, the ERK1/2 signaling
pathway has been shown to contribute to both intrinsic and stroma-induced resistance to
Mitoxantrone.[12]

Q2: My cancer cell line is showing resistance to Mitoxantrone. How can | determine if this is
due to increased drug efflux?

A2: To investigate the role of drug efflux in your Mitoxantrone-resistant cell line, you can
perform a drug accumulation and efflux assay. A common method involves incubating your
parental (sensitive) and resistant cell lines with Mitoxantrone and measuring the intracellular
drug concentration over time using techniques like flow cytometry or fluorescence microscopy,
as Mitoxantrone is naturally fluorescent.[6][13] A significantly lower intracellular concentration
in the resistant cells compared to the sensitive cells suggests increased efflux.[14] You can
further confirm this by using inhibitors of specific ABC transporters, such as fumitremorgin C for
ABCG2 or verapamil for P-glycoprotein, and observing if they restore Mitoxantrone
accumulation and sensitivity in the resistant cells.[6][9]

Q3: How can | assess whether alterations in topoisomerase Il are contributing to Mitoxantrone
resistance in my experimental model?

A3: You can investigate the role of topoisomerase Il in several ways:

o Expression Level Analysis: Use Western blotting or qRT-PCR to compare the expression
levels of topoisomerase Il alpha and beta in your sensitive and resistant cell lines. A
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significant decrease in the expression of either isoform in the resistant line could be the
cause of resistance.[9]

DNA Damage Assessment: Measure the level of DNA double-strand breaks induced by
Mitoxantrone treatment. This can be done by detecting the phosphorylation of H2AX
(YH2AX) via flow cytometry or immunofluorescence.[12] A lower level of yH2AX in resistant
cells compared to sensitive cells after treatment suggests a failure to induce DNA damage,
possibly due to topoisomerase Il alterations.

Topoisomerase Il Activity Assays: In vitro assays using nuclear extracts can measure the
catalytic activity of topoisomerase Il and its inhibition by Mitoxantrone. A reduced sensitivity
of the enzyme from resistant cells to Mitoxantrone-induced cleavage complex formation
would indicate a qualitative change in the enzyme.[10]

Immunofluorescence: This technique can be used to observe the subcellular localization of
topoisomerase Il. Altered localization, such as exclusion from the nucleus, could contribute
to resistance.[15][16][17]

Q4: Can CRISPR-Cas9 be used to study Mitoxantrone resistance?

A4: Yes, CRISPR-Cas9 is a powerful tool for studying Mitoxantrone resistance. You can use it

Validate Resistance Genes: Knock out candidate genes, such as those encoding specific
ABC transporters (e.g., ABCG2) or topoisomerase Il isoforms, in sensitive cells to see if it
confers resistance to Mitoxantrone.[18][19]

Identify Novel Resistance Mechanisms: Perform genome-wide CRISPR knockout screens to
identify new genes whose loss leads to Mitoxantrone resistance.[20][21] This can uncover
previously unknown resistance pathways.

Reverse Resistance: In resistant cells overexpressing an efflux pump, you could theoretically
use CRISPR to disrupt the expression of the responsible ABC transporter gene to restore
drug sensitivity.[22]

Troubleshooting Guides
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Problem 1: Inconsistent IC50 values for Mitoxantrone in
cell viability assays (e.g., MTT assay).

o Possible Cause 1: Cell Seeding Density. Cell density can significantly impact drug sensitivity.

[23]

o Troubleshooting: Ensure you are using a consistent and optimal cell seeding density for
your specific cell line. Perform a growth curve analysis to determine the exponential
growth phase and seed cells accordingly.[24]

e Possible Cause 2: Drug Stability and Storage. Mitoxantrone is light-sensitive.

o Troubleshooting: Protect Mitoxantrone solutions from light and store them at the
recommended temperature. Prepare fresh dilutions for each experiment from a stock
solution.

o Possible Cause 3: Assay Incubation Time. The duration of drug exposure can affect the 1C50
value.[25]

o Troubleshooting: Standardize the incubation time for all experiments. A 48 to 72-hour
incubation is common for assessing cytotoxicity.[26]

e Possible Cause 4: Incomplete Solubilization of Formazan Crystals (MTT Assay). Incomplete
solubilization of the formazan product will lead to inaccurate absorbance readings.[27]

o Troubleshooting: Ensure complete solubilization by adding an appropriate solubilizing
agent (e.g., DMSO, acidified isopropanol) and mixing thoroughly before reading the plate.
[28]

Problem 2: High background signal in
immunofluorescence staining for topoisomerase Il.

e Possible Cause 1: Non-specific Antibody Binding. The primary or secondary antibody may be
binding non-specifically.

o Troubleshooting:
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» Include a negative control where the primary antibody is omitted to check for non-
specific binding of the secondary antibody.

» Optimize the concentration of both primary and secondary antibodies.
» Increase the stringency of the washing steps.

» Use a blocking solution (e.g., bovine serum albumin or normal serum from the host
species of the secondary antibody) to block non-specific binding sites.

o Possible Cause 2: Autofluorescence. Some cell types exhibit natural fluorescence.
o Troubleshooting:
» Include an unstained control to assess the level of autofluorescence.

» Use a mounting medium with an anti-fade reagent that can also help quench some

autofluorescence.

» |f possible, use fluorophores that emit in a spectral range that avoids the

autofluorescence.

Problem 3: Low transfection efficiency when attempting
to overexpress an ABC transporter.

e Possible Cause 1: Suboptimal Transfection Reagent or Protocol. The chosen transfection
method may not be suitable for your cell line.

o Troubleshooting:
= Optimize the ratio of transfection reagent to DNA.

» Test different transfection reagents (lipid-based, viral vectors) to find the most efficient

one for your cells.

» Ensure the cells are at the optimal confluency for transfection (typically 50-80%).
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e Possible Cause 2: Plasmid Quality. The quality of the plasmid DNA can affect transfection

efficiency.

o Troubleshooting: Use high-purity, endotoxin-free plasmid DNA. Confirm the integrity of

your plasmid by restriction digest or sequencing.

o Possible Cause 3: Cell Health. Unhealthy cells are less likely to be successfully transfected.

o Troubleshooting: Ensure your cells are healthy, in the exponential growth phase, and free

from contamination.

Quantitative Data Summary

Table 1: Examples of Mitoxantrone Resistance and Cross-Resistance in Cancer Cell Lines.

Resistance to

. . Mitoxantrone Cross-
Cell Line Parental Line ] Reference
(Fold Increase Resistance
in IC50)
BBR 3390 (34-
8226/MR4 8226 10 [9]
fold)
8226/MR20 8226 37 Not specified [9]
MCF7/VP MCF7/WT 6-10 Etoposide [5]
Doxorubicin,
P388/Mitox P388 Not specified Daunorubicin, [29][30]
Vincristine
EPGB85- 3.3 (TAP- Not to other
EPG85-257P [31]
257RNOV transfected) agents

Table 2: Effect of ABC Transporter Inhibitors on Mitoxantrone Accumulation.
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Transporter Effect on
Cell Line Overexpresse Inhibitor Mitoxantrone Reference
d Accumulation
Increased
MDA-MB- ) accumulation to
P-glycoprotein PSC833 ) [6]
435mdr 85% of wild-type
levels
Reversed the
) ] reduction in
8226/MR4 Novel transporter  Fumitremorgin C 9]
intracellular drug
concentration
) ] 1.6-fold increase
MCF7/D40 P-glycoprotein Verapamil [13]

in accumulation

Experimental Protocols
Protocol 1: Determination of Mitoxantrone IC50 using

the MTT Assay

This protocol is adapted from established methods for assessing cell viability and drug

resistance.[26][27][28][32][33]

Materials:

o Complete culture medium

o 96-well plates

Parental and Mitoxantrone-resistant cancer cell lines

» Mitoxantrone stock solution (in DMSO or water, protect from light)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
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e Phosphate-buffered saline (PBS)

e Multichannel pipette

e Microplate reader

Procedure:

e Cell Seeding:

o

Harvest exponentially growing cells and perform a cell count.

o Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 pL of complete culture medium.

o Include wells for no-cell controls (medium only) to serve as a blank.

o Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.[28]

e Drug Treatment:

o Prepare serial dilutions of Mitoxantrone in complete culture medium at 2x the final
desired concentrations.

o Remove the medium from the wells and add 100 pL of the Mitoxantrone dilutions to the
appropriate wells. Include a vehicle control (medium with the same concentration of
DMSO as the highest drug concentration).

o Incubate for 48-72 hours at 37°C and 5% CO2.

e MTT Addition:

o After the incubation period, add 20 pL of the 5 mg/mL MTT solution to each well.

o Incubate for 3-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT
into formazan crystals.
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 Solubilization:
o Carefully remove the medium from the wells.
o Add 150 puL of the solubilization solution to each well to dissolve the formazan crystals.
o Mix thoroughly by gentle shaking or pipetting.

o Data Acquisition:

o Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
630 nm can be used to subtract background absorbance.

e Data Analysis:
o Subtract the absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each drug concentration relative to the vehicle
control.

o Plot the percentage of viability against the log of the Mitoxantrone concentration and
determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using
non-linear regression analysis.

Protocol 2: Immunofluorescence Staining for
Topoisomerase lla Subcellular Localization

This protocol is based on general immunofluorescence procedures and specific considerations
for topoisomerase I1.[15][16][17][34][35]

Materials:
e Sensitive and resistant cells grown on glass coverslips
« PBS

 Fixation solution (e.g., 4% paraformaldehyde in PBS)
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» Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

¢ Blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine in PBST)
e Primary antibody against Topoisomerase lla

e Fluorophore-conjugated secondary antibody

e Nuclear counterstain (e.g., DAPI)

¢ Mounting medium

e Fluorescence microscope

Procedure:

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and allow them to grow to
the desired confluency.

Fixation:

o Wash the cells twice with ice-cold PBS.
o Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Permeabilization:

o Wash the cells three times with PBS for 5 minutes each.

o Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking:
o Wash the cells three times with PBS.

o Block non-specific binding by incubating with blocking solution for 30 minutes.

Primary Antibody Incubation:
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o Dilute the primary anti-Topoisomerase lla antibody in the blocking solution to its optimal
concentration.

o Incubate the coverslips with the primary antibody solution for 1-2 hours at room
temperature or overnight at 4°C in a humidified chamber.

e Secondary Antibody Incubation:

o Wash the cells three times with PBS.

o Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

o Incubate the coverslips with the secondary antibody solution for 1 hour at room
temperature, protected from light.

» Counterstaining and Mounting:

[¢]

Wash the cells three times with PBS, protected from light.

Incubate with DAPI solution for 5 minutes to stain the nuclei.

o

Wash twice with PBS.

[e]

o

Mount the coverslips onto microscope slides using a mounting medium.
e Imaging:

o Visualize the cells using a fluorescence microscope with the appropriate filters for the
chosen fluorophores. Topoisomerase lla is expected to show a nuclear localization pattern
in interphase cells.[35]

Visualizations
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Caption: Key mechanisms of Mitoxantrone resistance in cancer cells.
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Caption: Workflow for determining Mitoxantrone IC50 via MTT assay.
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Caption: Troubleshooting logic for inconsistent IC50 results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

2. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells:
Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]

4. academic.oup.com [academic.oup.com]

5. aacrjournals.org [aacrjournals.org]

6. Dynamic Assessment of Mitoxantrone Resistance and Modulation of Multidrug Resistance
by Valspodar (PSC833) in Multidrug Resistance Human Cancer Cells - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/product/b000413?utm_src=pdf-body-img
https://www.benchchem.com/product/b000413?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3777472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6622180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2600768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2600768/
https://academic.oup.com/jnci/article/91/5/429/2549335
https://aacrjournals.org/cancerres/article/61/14/5461/507833/Resistance-to-Mitoxantrone-in-Multidrug-resistant
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2713081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

7. Topoisomerase Il is required for mitoxantrone to signal nuclear factor kappa B activation in
HL60 cells - PubMed [pubmed.ncbi.nim.nih.gov]

8. go.drugbank.com [go.drugbank.com]

9. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma
cell line - PubMed [pubmed.ncbi.nim.nih.gov]

10. spandidos-publications.com [spandidos-publications.com]

11. Mechanisms regulating resistance to inhibitors of topoisomerase Il - PMC
[pmc.ncbi.nlm.nih.gov]

12. Distinct signaling events promote resistance to mitoxantrone and etoposide in pediatric
AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nim.nih.gov]

13. Decreased intracellular mitoxantrone in resistant MCF-7 breast cancer cells is attributed
to an energy dependent efflux [repository.arizona.edu]

14. Different mechanisms of decreased drug accumulation in doxorubicin and mitoxantrone
resistant variants of the MCF7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

15. Topoisomerase Il Immunoflourescence Kit - TopoGEN: Preeminent Cancer Research
Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

16. In situ localization of DNA topoisomerase Il, a major polypeptide component of the
Drosophila nuclear matrix fraction - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD
Biosynsis [biosynsis.com]

19. researchgate.net [researchgate.net]

20. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9
Screens - PubMed [pubmed.ncbi.nim.nih.gov]

21. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9
Screening Approach | Springer Nature Experiments [experiments.springernature.com]

22. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer -
PMC [pmc.ncbi.nlm.nih.gov]

23. sorger.med.harvard.edu [sorger.med.harvard.edu]
24. jove.com [jove.com]

25. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10940316/
https://pubmed.ncbi.nlm.nih.gov/10940316/
https://go.drugbank.com/drugs/DB01204
https://pubmed.ncbi.nlm.nih.gov/10070958/
https://pubmed.ncbi.nlm.nih.gov/10070958/
https://www.spandidos-publications.com/10.3892/ijo.7.6.1383
https://pmc.ncbi.nlm.nih.gov/articles/PMC3729981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3729981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5685730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5685730/
https://repository.arizona.edu/handle/10150/278582
https://repository.arizona.edu/handle/10150/278582
https://pmc.ncbi.nlm.nih.gov/articles/PMC1972545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1972545/
https://topogen.com/product/topoisomerase-ii-immunoflourescence-kit/
https://topogen.com/product/topoisomerase-ii-immunoflourescence-kit/
https://pmc.ncbi.nlm.nih.gov/articles/PMC397951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC397951/
https://www.researchgate.net/figure/Localization-of-DNA-topoisomerase-IIa-during-the-cell-cycle-Triple-wavelength_fig2_11654201
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://www.researchgate.net/figure/Genome-wide-CRISPR-Cas9-knockout-screen-to-break-cancer-drug-addiction-identifies-several_fig16_320214691
https://pubmed.ncbi.nlm.nih.gov/35867229/
https://pubmed.ncbi.nlm.nih.gov/35867229/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1740-3_13
https://experiments.springernature.com/articles/10.1007/978-1-0716-1740-3_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC9204876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9204876/
https://sorger.med.harvard.edu/wordpress/wp-content/uploads/2017/08/Measuring-Cancer-Drug-Sensitivity-and-Resistance-in-Cultured-Cells-Niepel-Sorger.pdf
https://www.jove.com/t/52879/implementation-vitro-drug-resistance-assays-maximizing-potential-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC12404681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12404681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 26. researchgate.net [researchgate.net]

e 27. MTT assay protocol | Abcam [abcam.com]

e 28. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
e 29. karger.com [karger.com]

o 30. Development of a mitoxantrone-resistant P 388 in vivo: approaches to overcome
resistance - PubMed [pubmed.ncbi.nim.nih.gov]

e 31. Enhanced expression of human ABC-transporter tap is associated with cellular
resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

o 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

e 33. 2.4. MDR Reversal Analysis with MTT Assay [bio-protocol.org]
e 34.researchgate.net [researchgate.net]
» 35. pnas.org [pnas.org]

 To cite this document: BenchChem. [Addressing the development of resistance to
Mitoxantrone in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000413#addressing-the-development-of-resistance-
to-mitoxantrone-in-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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